2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a sulfanyl (-S-) linker to an acetamide moiety. The acetamide is further functionalized with a 3-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability . However, commercial availability is marked as "discontinued" by suppliers like CymitQuimica, suggesting challenges in synthesis, scalability, or efficacy .
Properties
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-7-4-8-13(9-12)21-14(24)10-26-16-23-22-15(25-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFJYEKMXLFQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of biological activity. They have been associated with anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities. The specific targets can vary depending on the exact structure of the compound and the biological context in which it is used.
Mode of Action
Oxadiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure of the compound and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazole derivatives, it is likely that multiple pathways could be affected. The exact pathways and downstream effects would depend on the specific targets of the compound and the biological context.
Result of Action
Oxadiazole derivatives have been associated with a range of effects, including anti-inflammatory, antibacterial, anticonvulsant, antimalarial, and anticancer activities. The specific effects would depend on the compound’s targets and mode of action.
Biological Activity
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structure, featuring the 1,3,4-oxadiazole moiety, contributes to its diverse pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C15H17F3N2O2S
- Molecular Weight : 348.37 g/mol
- CAS Number : 329080-16-2
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanisms of action often involve:
- Inhibition of Key Enzymes : These include thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that certain derivatives can induce cell cycle arrest in various cancer cell lines and promote apoptosis through mitochondrial pathways .
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.0 | HDAC inhibition |
| Compound B | HeLa (cervical cancer) | 3.2 | Thymidylate synthase inhibition |
| 2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | A549 (lung cancer) | 4.5 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been found effective against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves:
- Inhibition of Virulence Factors : By targeting the ESX-1 secretion system in Mycobacterium tuberculosis, it enhances the efficacy of existing antibiotics like ethionamide .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 1.0 µg/mL | Inhibition of ESX-1 secretion system |
| Staphylococcus aureus | 0.5 µg/mL | Disruption of cell membrane integrity |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications to the oxadiazole ring and phenyl substituents can significantly influence its biological activity. For example:
- Substituents on the Oxadiazole Ring : Variations in electron-withdrawing or electron-donating groups can enhance or diminish anticancer potency.
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings. For instance:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells compared to untreated controls.
- Combination Therapy with Ethionamide : In a preclinical model, co-administration with ethionamide showed synergistic effects against Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment .
Comparison with Similar Compounds
2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound 129)
- Structural Difference : Benzyl group replaces phenyl at the oxadiazole 5-position.
- Activity: Exhibits potent alkaline phosphatase (ALP) inhibition (IC50 = 0.420 ± 0.012 µM vs. Molecular docking revealed a binding energy of −7.90 kcal/mol, suggesting enhanced interactions with ALP (PDB: 1EW2) compared to the phenyl-substituted parent compound .
- Key Insight : The benzyl group may improve hydrophobic interactions in the enzyme active site, enhancing inhibitory potency.
2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamides
- Structural Difference : 3,4,5-Trimethoxyphenyl substituent on oxadiazole.
- Activity : Demonstrated broad-spectrum antimicrobial activity, attributed to the electron-donating methoxy groups enhancing membrane permeability .
- Key Insight : Methoxy groups may improve solubility and bioavailability compared to the unsubstituted phenyl group in the target compound.
N-(Quinazolin-3-yl)-2-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides
- Structural Difference: Quinazolinone core replaces the trifluoromethylphenyl-acetamide.
- Activity: Moderate antibacterial and antioxidant activity, likely due to the extended π-conjugation of the quinazolinone system .
- Key Insight: Heterocyclic expansion (e.g., quinazolinone) diversifies biological targets but may reduce specificity.
Analogues with Modified Acetamide Substituents
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Structural Difference : Thiadiazole core replaces oxadiazole; chloro and trifluoromethyl groups on phenyl.
- Activity: Not explicitly reported, but the chloro-trifluoromethyl combination is associated with enhanced lipophilicity and target binding in kinase inhibitors .
- Key Insight : Thiadiazole cores may alter electronic properties, affecting redox activity or enzyme interactions.
N-(Substituted-phenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structural Difference : Indole substituents on oxadiazole; varied substituents (e.g., nitro, ethoxy) on phenyl-acetamide.
- Activity : Evaluated for lipoxygenase (LOX) and α-glucosidase inhibition. Compounds with nitro groups (e.g., 8v) showed moderate LOX inhibition (IC50 ~ 40 µM) .
- Key Insight : Bulky substituents (e.g., indole) may sterically hinder enzyme binding, reducing efficacy compared to simpler phenyl groups.
Fluorinated Analogues
Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Pyr3)
- Structural Difference : Pyrazole core with trifluoromethyl and trichloroacrylamide groups.
- Activity: Known as a TRPC3 channel inhibitor, highlighting the role of trifluoromethyl groups in modulating ion channel activity .
- Key Insight : Fluorination enhances metabolic stability and target affinity, a shared feature with the target compound.
Key Insights and Trends
Oxadiazole Substituents : Electron-rich groups (e.g., benzyl, trimethoxyphenyl) enhance enzyme inhibition by improving hydrophobic or π-π interactions.
Acetamide Modifications : Trifluoromethyl groups at the 3-position of phenyl-acetamide optimize binding affinity, while bulkier groups (e.g., indole) may reduce efficacy.
Heterocycle Replacement : Thiadiazole or pyrazole cores diversify biological targets but may alter pharmacokinetic profiles.
Fluorination Impact : The 3-(trifluoromethyl) group in the target compound contributes to metabolic stability, a feature shared with fluorinated analogues like Pyr3 .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | Thiosemicarbazide, POCl3, 110°C | 65 | 90 |
| Sulfanyl coupling | Chloroacetyl chloride, Et3N, DMF | 78 | 95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
